2-Nitrobenzyl cyclohexylcarbamate

Catalog No.
S1488184
CAS No.
119137-03-0
M.F
C14H18N2O4
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzyl cyclohexylcarbamate

CAS Number

119137-03-0

Product Name

2-Nitrobenzyl cyclohexylcarbamate

IUPAC Name

(2-nitrophenyl)methyl N-cyclohexylcarbamate

Molecular Formula

C14H18N2O4

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17)

InChI Key

NJMCHQONLVUNAM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-]

2-Nitrobenzyl cyclohexylcarbamate is an organic compound with the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of approximately 278.31 g/mol. This compound features a nitro group attached to a benzyl moiety, which is further connected to a cyclohexylcarbamate. The presence of the nitro group contributes to its unique chemical properties, making it a subject of interest in various fields, including organic chemistry and materials science. The compound is characterized by its melting point, which ranges from 102°C to 106°C, indicating its solid state under standard conditions .

Typical of carbamates and nitro compounds. Notably, it can participate in nucleophilic acyl substitution reactions, which are fundamental in the synthesis of various derivatives. The presence of the nitro group can also facilitate electrophilic aromatic substitution reactions, enhancing the reactivity of the benzyl moiety .

Additionally, this compound is known to be involved in photo

The synthesis of 2-Nitrobenzyl cyclohexylcarbamate typically involves nucleophilic acyl substitution reactions. A common method includes reacting 2-nitrobenzyl alcohol with cyclohexyl isocyanate under controlled conditions. This reaction can yield the desired carbamate product efficiently:

  • Preparation of Reactants: Obtain 2-nitrobenzyl alcohol and cyclohexyl isocyanate.
  • Reaction Setup: Mix the reactants in an appropriate solvent at a controlled temperature.
  • Reaction Monitoring: Monitor the reaction progress using techniques such as thin-layer chromatography.
  • Product Isolation: Once the reaction reaches completion, isolate the product through filtration or evaporation followed by recrystallization to purify the compound .

2-Nitrobenzyl cyclohexylcarbamate finds applications primarily in materials science and organic synthesis:

  • Photolithography: It serves as a photobase generator in photoresist formulations used in semiconductor manufacturing.
  • Organic Synthesis: The compound acts as an intermediate in synthesizing other organic molecules, particularly those requiring nitro or carbamate functionalities.
  • Responsive Materials: Its ability to release bases upon irradiation makes it suitable for developing smart materials that respond to light stimuli .

Interaction studies involving 2-Nitrobenzyl cyclohexylcarbamate focus on its photochemical behavior and its interactions with biological systems. Research indicates that upon UV irradiation, the compound can generate reactive species that may interact with biological macromolecules, potentially altering their function or stability. These interactions are crucial for understanding its application in drug delivery systems and responsive materials .

Several compounds share structural similarities with 2-Nitrobenzyl cyclohexylcarbamate, including:

  • 2-Nitrophenyl methyl carbamate: Similar structure but lacks the cyclohexyl group.
  • Cyclohexyl carbamate: A simpler structure without the nitro substitution.
  • 2-Nitrobenzyl dicyclohexylcarbamate: Contains two cyclohexyl groups, enhancing steric bulk.
Compound NameStructural FeaturesUnique Aspects
2-Nitrophenyl methyl carbamateNitro group on phenolSimpler structure
Cyclohexyl carbamateCarbamate without nitro or aromatic groupBasic carbamate functionality
2-Nitrobenzyl dicyclohexylcarbamateTwo cyclohexyl groupsIncreased steric hindrance and reactivity

The uniqueness of 2-Nitrobenzyl cyclohexylcarbamate lies in its combination of a nitro-substituted aromatic ring with a cyclic carbamate structure, providing distinct reactivity profiles and potential applications not fully realized in its analogs.

Photolabile protecting groups (PPGs) enable precise spatial and temporal control in chemical reactions, particularly in biological systems and complex syntheses. The concept of PPGs emerged in the early 20th century, with nitrobenzyl derivatives becoming foundational in the 1960s. Barltrop and Schofield first demonstrated the photoinduced release of glycine from N-benzylglycine using UV light in 1962. This breakthrough catalyzed research into nitrobenzyl-based PPGs, which evolved into versatile tools for caging functional groups like amines, alcohols, and carboxylic acids.

The Lester rules (or Sheehan criteria) established standards for PPG performance, emphasizing water solubility, photostability, and efficient photodeavage (quantum yield >0.10). These guidelines guided the development of nitrobenzyl carbamates, including NBCC, which combines a cyclohexyl carbamate with a 2-nitrobenzyl phototrigger.

Discovery and First Synthesis of 2-Nitrobenzyl Cyclohexylcarbamate

NBCC was synthesized through nucleophilic acyl substitution, reacting 2-nitrobenzyl alcohol with cyclohexyl isocyanate under alkaline conditions. This method remains standard, yielding a crystalline solid with >98% purity (HPLC). Key properties include:

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₄
Molecular Weight278.31 g/mol
Melting Point102–106°C
UV Absorption (λ_max)254 nm (THF)
StabilityStable in solid state; degrades in polar solvents under UV

Evolution of Research Interest in Nitrobenzyl Photoprotecting Groups

Nitrobenzyl PPGs dominated photochemical research due to their compatibility with aqueous environments and traceless deprotection. NBCC gained prominence in the 1990s–2000s as a photobase generator (PBG) in photoresist formulations, where UV irradiation releases cyclohexylamine to develop resist patterns. Its applications expanded into:

  • Organic Synthesis: Protecting amines during multistep reactions.
  • Fluorous Chemistry: Fluorous analogs enhanced purification via fluorous solid-phase extraction (FSPE).
  • Material Science: Integration into disulfone-containing dimethacrylate networks.

Significance in Photochemical Research and Applications

NBCC’s photolabile carbamate structure enables spatially resolved amine generation, critical in:

  • Photolithography: UV-induced base release for semiconductor patterning.
  • Drug Delivery: Controlled release of bioactive amines in responsive systems.
  • Carbohydrate Synthesis: Stereoselective glycosylation via anchimeric assistance.

Challenges include competing imine formation with nitrosobenzaldehyde photoproducts, reducing yields. Solutions involve using aniline or less nucleophilic amines to mitigate side reactions.

XLogP3

3.1

Dates

Modify: 2023-08-15

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